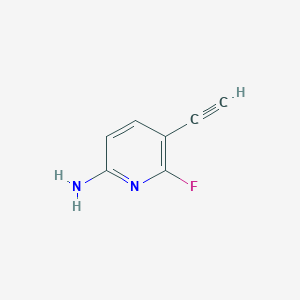
methyl 4-ethynyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is of interest due to its unique structure, which includes an ethynyl group attached to the pyrrole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethynyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethynyl-1H-pyrrole-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, carbonyl compounds, and saturated pyrrole esters.
Scientific Research Applications
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-ethynyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the electronic properties of the pyrrole ring, influencing its reactivity and interaction with other molecules. This can lead to the formation of new chemical bonds and the alteration of biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-1H-pyrrole-2-carboxylate
- Methyl 4-phenyl-1H-pyrrole-2-carboxylate
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-ethynyl-1H-pyrrole-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties to the molecule
Properties
CAS No. |
2383605-25-0 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
methyl 4-ethynyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H7NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h1,4-5,9H,2H3 |
InChI Key |
CQMXPHCRHZTOMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C#C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



